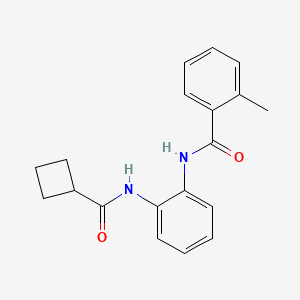![molecular formula C19H17F2N3O3 B6581432 N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1239511-03-5](/img/structure/B6581432.png)
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the pyrazole ring is replaced by the 2,4-difluorophenylmethyl group.
Carboxamide formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,5-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in its functional groups and overall structure.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry, differing significantly in structure and applications.
Uniqueness
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-26-13-5-6-18(27-2)14(8-13)16-9-17(24-23-16)19(25)22-10-11-3-4-12(20)7-15(11)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWXUQKSUXZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6581351.png)
![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea](/img/structure/B6581356.png)
![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B6581364.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B6581378.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide](/img/structure/B6581381.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6581385.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581416.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581424.png)
![5-(4-fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581438.png)
![5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581440.png)
![N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6581447.png)
![2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6581458.png)
